3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile
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Overview
Description
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile is a complex organic compound featuring a brominated benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile typically involves multiple steps. One common approach starts with the bromination of 2,3-dihydrobenzo[b][1,4]dioxin to introduce the bromine atom at the desired position. This is followed by a series of reactions to introduce the hydroxypropanenitrile group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The bromine atom and the hydroxypropanenitrile group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid
- (S)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Uniqueness
3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile is unique due to the presence of both the brominated benzodioxin ring and the hydroxypropanenitrile group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H10BrNO3/c12-8-5-7(9(14)1-2-13)6-10-11(8)16-4-3-15-10/h5-6,9,14H,1,3-4H2 |
InChI Key |
CLXQEGFAYWEHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(CC#N)O |
Origin of Product |
United States |
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